molecular formula C10H12BrNO2 B7961689 2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid

2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid

Cat. No.: B7961689
M. Wt: 258.11 g/mol
InChI Key: ZYNHHRLIBMEBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine-substituted phenyl ring attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 4-methylphenylpropanoic acid using bromine in the presence of a catalyst. The resulting bromo derivative is then subjected to amination using ammonia or an amine source under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromo group to other functional groups such as hydroxyl or amino groups.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine-substituted phenyl ring can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid
  • 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid
  • 2-Amino-3-(2-iodo-4-methylphenyl)propanoic acid

Uniqueness

2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-amino-3-(2-bromo-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHHRLIBMEBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.